molecular formula C7H13BrN4O2S B2981061 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide CAS No. 1795338-17-8

1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide

Cat. No.: B2981061
CAS No.: 1795338-17-8
M. Wt: 297.17
InChI Key: HVTZNITYOVLCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide is a chemical compound with the molecular formula C7H13BrN4O2S. It is a derivative of pyrazole and piperazine, two important heterocyclic compounds widely used in medicinal chemistry and organic synthesis

Preparation Methods

The synthesis of 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide typically involves the reaction of pyrazole derivatives with piperazine under specific conditions. One common method involves the sulfonylation of pyrazole followed by the reaction with piperazine in the presence of a hydrobromic acid catalyst . The reaction conditions often include controlled temperature and pH to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity, or it may interfere with cancer cell signaling pathways, leading to anticancer effects .

Comparison with Similar Compounds

1-(1H-pyrazole-3-sulfonyl)piperazine hydrobromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1H-pyrazol-5-ylsulfonyl)piperazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2S.BrH/c12-14(13,7-1-2-9-10-7)11-5-3-8-4-6-11;/h1-2,8H,3-6H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTZNITYOVLCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=NN2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.